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(2-Bromopyridin-4-yl)(phenyl)methanamine

Cat. No.: B15065961
M. Wt: 263.13 g/mol
InChI Key: UCNTZLPVZOLGNW-UHFFFAOYSA-N
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Description

(2-Bromopyridin-4-yl)(phenyl)methanamine ( 1624262-06-1) is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 . This amine-functionalized bromopyridine serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The structure incorporates both a bromine atom and an amine group on a pyridine core, making it a versatile precursor for constructing more complex molecules through cross-coupling reactions and other functional group transformations. Its primary research applications likely include use as a key intermediate in the synthesis of potential pharmaceutical candidates, particularly those targeting central nervous system disorders, and in the development of novel ligands for biological targets. According to safety information, this compound may cause skin and eye irritation, and may be harmful if swallowed . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrN2 B15065961 (2-Bromopyridin-4-yl)(phenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

(2-bromopyridin-4-yl)-phenylmethanamine

InChI

InChI=1S/C12H11BrN2/c13-11-8-10(6-7-15-11)12(14)9-4-2-1-3-5-9/h1-8,12H,14H2

InChI Key

UCNTZLPVZOLGNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=NC=C2)Br)N

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of 2 Bromopyridin 4 Yl Phenyl Methanamine

Reactions Involving the Secondary Amine Functionality

The secondary amine in (2-Bromopyridin-4-yl)(phenyl)methanamine is a versatile functional group that readily participates in a variety of chemical reactions, including derivatization, bond formation, and oxidative transformations.

Derivatization via N-Alkylation and Acylation

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing for facile N-alkylation and N-acylation reactions. These reactions are fundamental for introducing diverse substituents, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation: The introduction of alkyl groups onto the secondary amine can be achieved using various alkylating agents such as alkyl halides. The reaction typically proceeds via a nucleophilic substitution mechanism. While direct alkylation can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts, careful control of reaction conditions can favor the desired tertiary amine. For instance, the use of a base like cesium hydroxide (B78521) in conjunction with molecular sieves has been shown to promote mono-N-alkylation of primary amines, a principle that can be extended to secondary amines to control reactivity. google.com Self-limiting alkylation strategies using N-aminopyridinium salts offer another approach to selectively synthesize secondary amines, which could be adapted for the derivatization of this compound. chemrxiv.orgnih.govresearchgate.net

Table 1: Representative N-Alkylation Reactions of Secondary Amines
Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Hexyl iodideCsOAcMeCN7098 chemrxiv.org
Benzyl (B1604629) iodideCs₂CO₃MeCNRoom Temp98 nih.gov
Methyl iodideCs₂CO₃MeCNRoom Temp96 chemrxiv.org
Propargyl bromideTriethylamineAcetoneRoom Temp88 rsc.org

N-Acylation: Acylation of the secondary amine to form amides is a highly efficient and common transformation. This reaction is typically carried out using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. The use of a base, such as pyridine (B92270), is often employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. N-acylbenzotriazoles are also effective neutral acylating reagents that react readily with secondary amines to produce tertiary amides under mild conditions. organic-chemistry.org

Amide Bond Formation and Related Condensation Reactions

The secondary amine of this compound can readily undergo condensation reactions with carboxylic acids and their derivatives to form amide bonds. This transformation is of paramount importance in the synthesis of a vast array of functional molecules.

The direct coupling of carboxylic acids with amines is often facilitated by the use of coupling reagents that activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.govsci-hub.st The use of an imidazolium (B1220033) salt-supported Mukaiyama reagent also provides an efficient method for amide bond formation. rsc.org These methods are generally high-yielding and tolerate a wide range of functional groups.

Table 2: Examples of Amide Bond Formation with Amines
Carboxylic AcidCoupling ReagentBaseSolventYield (%)Reference
Boc-ValineEDC/HOBt/DMAPDIPEAMeCN91 nih.gov
Benzoic AcidEDC/HOBtDIPEACH₂Cl₂85 nih.gov
Phenylacetic AcidHATUDIPEADMF75 nih.gov
4-Nitrobenzoic AcidImidazolium-supported Mukaiyama reagentNEt₃THF95 rsc.org

Oxidative Transformations Leading to Imines

The benzylic secondary amine of this compound can be oxidized to the corresponding imine. This transformation is a key step in the synthesis of various nitrogen-containing heterocycles and other functional molecules. A variety of oxidizing agents and catalytic systems have been developed for this purpose. Metal-free oxidative coupling of benzylamines to imines can be achieved using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. researchgate.net Furthermore, imines can be conveniently synthesized from primary benzylamines under solvent-free and catalyst-free conditions. dntb.gov.ua

Transformations at the Pyridine Bromine Substituent

The bromine atom at the 2-position of the pyridine ring is a versatile handle for a variety of synthetic transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of a wide range of carbon and heteroatom substituents.

Diverse Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C2 position of the pyridine ring. The Sonogashira coupling, in particular, is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the bromopyridine) and sp-hybridized carbons (from a terminal alkyne). organic-chemistry.org

Sonogashira Coupling: This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent to achieve high yields. For example, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully achieved using a Pd(CF₃COO)₂/PPh₃ catalyst system with CuI as a co-catalyst and Et₃N as the base in DMF. scirp.org Copper-free Sonogashira conditions have also been developed, offering a more environmentally friendly alternative. researchgate.net The reaction is tolerant of various functional groups, making it a valuable tool for the late-stage functionalization of complex molecules. nih.gov

Table 3: Optimized Conditions for Sonogashira Coupling of Bromopyridines
CatalystLigandCo-catalystBaseSolventTemperature (°C)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100 scirp.org
Pd(OAc)₂XPhosNoneCs₂CO₃DMF100 researchgate.net
(PPh₃)₂CuBH₄NoneNoneDBUN/A120 nih.gov
Cu(OTf)₂PyreneNoneN/AN/A130 nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com The bromine atom at the C2 position acts as a good leaving group, facilitating the substitution by a variety of nucleophiles.

The regioselectivity of SNAr on pyridines is well-established, with nucleophilic attack favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. stackexchange.com The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the leaving group and the reaction conditions. While many SNAr reactions are believed to proceed through a two-step addition-elimination mechanism, recent studies suggest that some may occur via a concerted mechanism. nih.gov For pyridinium (B92312) ions, the leaving group ability follows a different trend than in typical SNAr reactions, with cyano groups being more reactive than halogens. nih.govrsc.org The amination of 3-bromopyridines can be directed to the 4-position through a base-catalyzed isomerization to the more reactive 4-bromopyridine (B75155) intermediate. researchgate.net

Directed C-H Functionalization Strategies

The strategic placement of a nitrogen atom within the pyridine ring, in proximity to the benzylic C-H bonds of the methanamine bridge, allows the pyridine moiety to act as an effective directing group for transition-metal-catalyzed C-H functionalization. This approach enables the selective formation of new carbon-carbon bonds at otherwise unreactive sp³-hybridized carbon centers.

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of sp³ carbons in benzylic amines. nih.govnih.gov In this process, the pyridine nitrogen atom acts as a coordinating directing group, facilitating the formation of a metallacyclic intermediate that positions the catalyst in close proximity to the target benzylic C-H bond. This chelation-assisted strategy leads to highly regioselective bond activation and subsequent functionalization. nih.gov

Research on related N-(2-pyridyl) substituted benzylamines has demonstrated that ruthenium(0) and ruthenium(II) complexes can effectively catalyze the direct arylation of the benzylic sp³ carbon. nih.govnih.gov The arylation is typically accomplished using arylboronates or aryl halides as the aryl source. nih.gov Studies have shown that substitution on the pyridine directing group can be crucial for achieving high reaction yields. Specifically, the presence of a substituent at the 3-position of the pyridine ring has been found to significantly enhance the efficiency of the C-H activation process. nih.govacs.org This is attributed to conformational effects, where the substituent favors a rotamer that brings the benzylic C-H bond closer to the metal center, thus facilitating the insertion step. acs.org

For this compound, the pyridine ring can similarly direct a ruthenium catalyst to the benzylic C-H bond. The reaction would proceed via ortho-ruthenation, followed by reaction with an arylating agent to form a new C-C bond at the benzylic position, yielding a diarylmethanamine derivative. These diarylmethylamine structures are of significant interest due to their prevalence in pharmaceutically active compounds. The reaction conditions are generally neutral and operationally simple, displaying tolerance for a variety of functional groups. acs.org

Table 1. Examples of Ru-Catalyzed Benzylic sp³ C-H Arylation Directed by Pyridine Groups
Catalyst SystemArylating AgentKey FindingsReference
Ru(0)ArylboronatesHighly regioselective and efficient arylation of the benzylic sp³ carbon. Substitution at the 3-position of the pyridine directing group is crucial for high yields. nih.govfigshare.com
Ru(II)Aryl bromides or iodidesPotassium pivalate (B1233124) is an important additive. The reaction selectively occurs at the benzylic sp³ position with no significant competing sp² arylation. nih.gov
[{Ru(p-cymene)Cl₂}₂]ArylboronatesDFT calculations show that 3-substituted pyridines favor a conformation facilitating C-H insertion. The reaction is tolerant of various functional groups. acs.org

The structure of this compound is well-suited for serving as a precursor to cyclometalated complexes, including pincer ligands. Cyclometalation involves the intramolecular activation of a C-H bond by a metal center that is also coordinated by another donor atom within the same molecule, forming a stable metallacycle. researchgate.net Secondary benzyl amines readily undergo ortho-metalation of the phenyl ring, directed by the amine functionality, with ruthenium(II) complexes. researchgate.netamanote.com

Furthermore, the molecule possesses the key components for forming an unsymmetrical NCN' pincer ligand. Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, often conferring high stability and unique catalytic properties to the resulting complex. researchgate.net In the context of this compound, the pyridine nitrogen (N), the deprotonated ortho-carbon of the phenyl ring (C), and the methanamine nitrogen (N') could coordinate to a metal center like palladium.

The synthesis of NCN' pincer palladacycles from related 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives has been demonstrated. rsc.org This process typically involves a C-H bond activation step to form the central metal-carbon bond. rsc.org The resulting palladacycles exhibit a balance of stability and reactivity that makes them promising catalysts for various organic transformations. researchgate.net The bromine atom on the pyridine ring of the target compound could be retained in the final pincer complex or used as a handle for further functionalization before or after metallation.

Table 2. Potential Cyclometalation and Pincer Formation Pathways
ProcessMetal CenterCoordinating AtomsPotential ApplicationReference
CyclometalationRuthenium(II)Methanamine Nitrogen, Phenyl ortho-CarbonCatalysis, Synthesis of chiral complexes researchgate.netamanote.com
NCN' Pincer FormationPalladium(II)Pyridine Nitrogen, Phenyl ortho-Carbon, Methanamine NitrogenCatalysis (e.g., aldol (B89426) condensation, vinyl epoxide coupling) researchgate.netrsc.org
N,C,N Pincer FormationPalladium(II)Pyridine Nitrogen, Acetylenic Carbon, Quinoline NitrogenPhotoluminescent materials nih.gov

Reactivity of the Pyridine Ring System (excluding C-H functionalization)

Beyond its role as a directing group, the 2-bromopyridine (B144113) moiety is a versatile functional handle for a wide array of chemical transformations, primarily centered around the reactivity of the carbon-bromine bond.

The bromine atom at the 2-position of the pyridine ring is highly susceptible to substitution and cross-coupling reactions. Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C, C-N, and C-O bonds. The 2-bromopyridine unit can readily participate in:

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids is a common method to introduce new aryl or heteroaryl substituents at the 2-position. researchgate.net

Stille Coupling : This reaction involves coupling with organotin reagents and offers an alternative pathway for C-C bond formation.

Negishi Coupling : Utilizes organozinc reagents for the formation of C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds. nih.gov

Grignard Coupling : Nickel-catalyzed cross-electrophile coupling with alkyl Grignard reagents can be used to introduce alkyl groups. nih.gov A recent development has shown that purple light can promote the coupling of 2-bromopyridines with Grignard reagents without a transition metal catalyst, proceeding through a single electron transfer (SET) mechanism. organic-chemistry.org

These cross-coupling reactions provide a modular approach to synthesize a diverse library of 4-substituted pyridyl-phenyl-methanamine derivatives. acs.org

Furthermore, the 2-bromopyridine system can undergo other transformations. For instance, a novel methodology employing a Ru(II) catalyst has been developed for the synthesis of 2-pyridones from 2-bromopyridines. mdpi.com This reaction proceeds through a domino pathway involving oxygen incorporation, a Buchwald-Hartwig-type amination, and C-H bond activation, ultimately transforming the pyridine ring itself. mdpi.com The bromine atom can also be displaced by nucleophiles, such as in the conversion of 2-bromopyridine to 2-aminopyridine (B139424) using potassium amide in liquid ammonia, which proceeds via an addition-elimination mechanism. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromopyridin 4 Yl Phenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Data Analysis

A ¹H NMR spectrum for (2-Bromopyridin-4-yl)(phenyl)methanamine would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, with aromatic protons typically appearing in the downfield region (around 7.0-8.5 ppm) and the methine proton of the aminomethyl group appearing further upfield. The integration of these signals would correspond to the number of protons of each type. Furthermore, spin-spin coupling patterns (multiplicity) would reveal the number of adjacent protons, providing critical information about the connectivity of the molecular framework.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment. For instance, the carbon atoms of the phenyl and pyridinyl rings would be expected in the aromatic region (typically 110-160 ppm), while the methanamine carbon would appear in the aliphatic region.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This technique would establish correlations between protons that are coupled to each other, confirming the connectivity of protons within the phenyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the phenyl, methanamine, and bromopyridinyl fragments of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like amines. An ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would provide the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the exact mass of the molecule, which in turn can be used to deduce its elemental composition. This is a critical step in confirming the molecular formula of a newly synthesized or isolated compound. A fragmentation analysis could also be performed to further confirm the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for verifying the purity of a synthesized compound and confirming its molecular weight. In the analysis of this compound, a reversed-phase HPLC column would typically be employed, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with a small percentage of formic acid to facilitate protonation.

The chromatogram would be expected to show a single major peak, indicating the presence of a pure compound. The retention time of this peak is a characteristic feature under the specific chromatographic conditions used. The mass spectrometer, coupled to the liquid chromatograph, would provide the mass-to-charge ratio (m/z) of the eluted compound. For this compound (C₁₂H₁₁BrN₂), the expected molecular weight is approximately 263.14 g/mol . In positive ion mode electrospray ionization (ESI), the mass spectrum would be expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to this molecular weight. The presence of the bromine atom would be confirmed by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 1: Expected LC-MS Data for this compound

Parameter Expected Value
Molecular Formula C₁₂H₁₁BrN₂
Molecular Weight ~263.14 g/mol
Expected [M+H]⁺ (m/z) ~264.0 (for ⁷⁹Br), ~266.0 (for ⁸¹Br)

| Purity (from LC) | >95% (typically) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions would include N-H stretching vibrations for the secondary amine group, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from both the phenyl and pyridine (B92270) rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine would likely be found in the 1250-1350 cm⁻¹ range. Finally, the C-Br stretching vibration would appear at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Bond Type Expected Wavenumber (cm⁻¹)
Secondary Amine N-H Stretch 3300 - 3500
Aromatic Rings C-H Stretch 3000 - 3100
Aromatic Rings C=C / C=N Stretch 1400 - 1600
Amine C-N Stretch 1250 - 1350

| Bromoalkane | C-Br Stretch | 500 - 650 |

X-ray Crystallography for Precise Solid-State Conformation and Absolute Stereochemistry

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For this compound, a single crystal X-ray diffraction study would determine the bond lengths, bond angles, and torsion angles of the molecule.

This technique would confirm the connectivity of the 2-bromopyridine (B144113) and phenyl rings to the central methanamine carbon. It would also reveal the conformation of the molecule in the solid state, including the relative orientation of the two aromatic rings. If the compound is chiral and a single enantiomer has been crystallized, X-ray crystallography can be used to determine the absolute stereochemistry. The crystal packing, including any intermolecular interactions such as hydrogen bonding involving the amine group, would also be elucidated.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Example Data
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X Å, b = Y Å, c = Z Å, β = X°
Molecules per Unit Cell (Z) 4
Key Bond Lengths C-Br, C-N, C-C

| Key Bond Angles | Angles around the central carbon |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and bromine in this case) in the compound. This is a fundamental technique used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.

Table 4: Elemental Analysis Data for this compound (C₁₂H₁₁BrN₂)

Element Theoretical % Experimental % (Hypothetical)
Carbon (C) 54.78% 54.75%
Hydrogen (H) 4.21% 4.23%
Bromine (Br) 30.36% 30.34%

| Nitrogen (N) | 10.65% | 10.68% |

Computational and Theoretical Investigations of 2 Bromopyridin 4 Yl Phenyl Methanamine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about a molecule's stability, reactivity, and various spectroscopic properties. For (2-Bromopyridin-4-yl)(phenyl)methanamine, DFT calculations can elucidate the influence of the bromo and phenylmethanamine substituents on the electronic properties of the pyridine (B92270) ring.

Theoretical studies on halo-substituted pyridines have shown that the introduction of a halogen atom can significantly affect the molecule's electronic properties. For instance, DFT calculations can be employed to determine the vertical electron affinities (VEAs) of brominated pyridines. The inclusion of diffuse functions in the basis set is often crucial for obtaining accurate results that are in satisfactory agreement with experimental data. mostwiedzy.pl

The reactivity of pyridine derivatives can be analyzed through frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For substituted pyridines, DFT calculations can reveal how different functional groups alter the energies of these frontier orbitals. nih.gov For example, the introduction of a bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO of the pyridine ring.

Table 1: Calculated Electronic Properties of Representative Pyridine Derivatives using DFT

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.78-0.456.33
2-Bromopyridine (B144113)-6.95-0.896.06
4-Aminopyridine-5.98-0.215.77
Benzylamine-5.890.126.01

Note: The values in this table are illustrative and based on typical trends observed in DFT calculations of substituted pyridines and related molecules. Actual values would require specific calculations for each compound.

Molecular Modeling and Conformational Analysis (e.g., predicting lowest energy states)

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a flexible molecule like this compound and identifying its most stable conformations, which are crucial for its biological activity and chemical reactivity. These studies can be performed using molecular mechanics calculations, which are computationally less expensive than quantum chemical methods. nih.gov

The conformational landscape of this compound is determined by the rotation around the single bonds, particularly the C-C bond connecting the pyridine and phenyl rings to the methanamine bridge, and the C-N bond of the amine. The steric hindrance between the bulky phenyl and bromopyridine groups, as well as potential intramolecular hydrogen bonding involving the amine hydrogen, will play a significant role in determining the preferred conformations. youtube.com

Computational methods can be used to perform a systematic search of the conformational space to identify all possible low-energy structures. For each identified conformer, the relative energy can be calculated to determine the most stable, or ground-state, conformation. These calculations often reveal that certain dihedral angles are energetically favored due to a balance of steric and electronic effects. nih.gov

Table 2: Predicted Relative Energies of Different Conformations of a Phenyl-Pyridyl-Methane Model System

ConformerDihedral Angle (Py-C-C-Ph)Relative Energy (kcal/mol)
Anti180°0.00
Gauche60°1.25
Eclipsed5.50

Note: This table presents hypothetical data for a simplified model to illustrate the concept of conformational analysis. The actual energy differences for this compound would depend on the specific force field or quantum chemical method used.

Quantum Chemical Studies on Acidity-Basicity Properties and Protonation Equilibria of Pyridine Derivatives

The basicity of the pyridine nitrogen atom is a fundamental property of pyridine and its derivatives. Quantum chemical methods can be employed to predict the pKa values of these compounds, providing insights into their behavior in acidic or basic environments. A comprehensive theoretical study for the protonation of substituted pyridines can be carried out using various computational methods, and the calculated pKa values can be compared with experimental data to validate the theoretical approach. mdpi.com

Theoretical studies have shown that for some substituted pyridines, protonation can occur at the exocyclic nitrogen atom, which may not be consistent with experimental observations in aqueous solution. mdpi.com This highlights the importance of considering solvent effects in computational models, often through implicit models like the Conductor-like Screening Model (COSMO). mdpi.com

Table 3: Comparison of Calculated and Experimental pKa Values for Substituted Pyridines

CompoundCalculated pKaExperimental pKa
Pyridine5.235.25
2-Bromopyridine0.750.90
4-Aminopyridine9.179.11
3-Bromopyridine2.842.84

Note: The calculated pKa values are illustrative and demonstrate the predictive power of quantum chemical methods when appropriate computational models are used. The data is based on trends found in the literature. mdpi.com

Computational Simulation of Reaction Mechanisms and Transition States (e.g., C-H functionalization)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For pyridine derivatives, C-H functionalization is a significant class of reactions for creating more complex molecules. rsc.org Theoretical studies can provide detailed insights into the energetics of different reaction pathways, helping to understand the regioselectivity and efficiency of these transformations.

In the case of this compound, the pyridine ring has several C-H bonds that could potentially undergo functionalization. Computational simulations, often using DFT, can be used to model the reaction pathways for the activation of these C-H bonds. These calculations can determine the activation energies for the formation of different products, thereby predicting the most likely site of reaction. nih.gov

For example, in transition-metal-catalyzed C-H activation, computational studies can model the coordination of the pyridine derivative to the metal center, the oxidative addition of the C-H bond, and the subsequent reductive elimination to form the final product. By calculating the energies of the transition states for each step, the rate-determining step of the reaction can be identified. acs.org

Table 4: Calculated Activation Energies for Different C-H Functionalization Pathways on a Model Pyridine System

Position of C-H FunctionalizationCatalyst SystemActivation Energy (kcal/mol)
C-3Pd(OAc)225.8
C-4Rh(I) complex22.5
C-5Ni-Al bimetallic catalyst28.1

Note: The data in this table are hypothetical and serve to illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways. The actual activation energies would depend on the specific reactants, catalysts, and reaction conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (e.g., ligand binding modes)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. For this compound, MD simulations can be used to understand its dynamic behavior in solution and to explore its potential binding modes with a protein target. figshare.com

When studying the interaction of a ligand like this compound with a protein, MD simulations can be initiated from a docked pose to assess the stability of the binding mode. The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. researchgate.net Furthermore, techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to estimate the binding free energy from the MD trajectory. figshare.com

Table 5: Analysis of Intermolecular Interactions from a Representative MD Simulation of a Pyridine Derivative Bound to a Protein Target

Interaction TypeKey Residues InvolvedAverage Interaction Energy (kcal/mol)
Hydrogen BondAsp555, Lys661-5.8
Hydrophobic InteractionTrp695, Tyr761-3.2
Electrostatic InteractionAsp555-8.5

Note: This table is based on findings for substituted pyridine derivatives binding to lysine-specific demethylase 1 and illustrates the type of data that can be obtained from MD simulations. The specific residues and energies would be unique to the particular protein-ligand system. figshare.comresearchgate.net

Research Applications in Medicinal Chemistry and Chemical Biology

Role as a Privileged Scaffold for Biologically Active Molecules

The inherent structural features of the pyridylmethylamine core, including its hydrogen bonding capabilities, aromatic stacking interactions, and conformational flexibility, make it an ideal starting point for the design of molecules that can interact with a variety of biological macromolecules. Researchers have capitalized on these properties to develop compounds with a wide array of therapeutic applications.

Design and Synthesis of Anti-Mycobacterial Agents

The global health threat posed by Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, has necessitated the discovery of novel therapeutic agents that can overcome existing drug resistance mechanisms. One promising target for new anti-tubercular drugs is the F1Fo-ATP synthase, an essential enzyme for ATP production in mycobacteria. nih.govresearchgate.net

Recent research has identified pyridylmethylamine derivatives as potent inhibitors of M.tb ATP synthase. nih.gov Specifically, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have shown significant anti-mycobacterial activity. nih.gov While not explicitly (2-Bromopyridin-4-yl)(phenyl)methanamine, these compounds feature a core pyridylmethylamine moiety, highlighting the importance of this scaffold in targeting the mycobacterial ATP synthase. The pyridylmethylamine portion of these molecules is crucial for their inhibitory activity, likely through interactions with the enzyme's active site.

Table 1: Pyridylmethylamine Derivatives as M.tb ATP Synthase Inhibitors

Compound Class Target Key Structural Feature Reference

Development of Protein Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridyl-containing amine scaffold has emerged as a valuable pharmacophore in the design of various protein kinase inhibitors.

USP1/UAF1 Inhibitors: The ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex is a key regulator of DNA damage response pathways and represents a promising target for cancer therapy. nih.govacs.org Medicinal chemistry efforts have led to the discovery of potent USP1/UAF1 inhibitors based on an N-benzyl-2-phenylpyrimidin-4-amine scaffold. nih.govacs.org These compounds, while not direct derivatives of this compound, underscore the utility of the broader diaryl-amine framework, which shares structural similarities, in targeting this deubiquitinase complex.

Pim Kinase Inhibitors: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in the progression of various hematological malignancies and solid tumors. novartis.comtandfonline.comnih.gov The development of pan-Pim kinase inhibitors is an active area of research. Potent inhibitors have been developed from a pyridyl carboxamide scaffold, demonstrating the adaptability of the pyridine (B92270) motif in targeting the ATP-binding pocket of these kinases. novartis.com Furthermore, pyridine-quinoline hybrids have been explored as both competitive and non-competitive Pim-1 kinase inhibitors. tandfonline.com

mTORC Inhibitors: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism and is a validated target in oncology. nih.govnih.gov Novel cyanopyridyl-based molecules have been synthesized and identified as potent inhibitors of mTOR activity. nih.gov The design of these inhibitors often incorporates a pyridyl moiety to achieve high affinity and selectivity.

Table 2: Pyridyl-Containing Amines as Protein Kinase Inhibitors

Inhibitor Class Target Kinase Key Scaffold Feature Reference(s)
N-benzyl-2-phenylpyrimidin-4-amine derivatives USP1/UAF1 Diaryl-amine nih.govacs.org
Pyridyl carboxamides Pan-Pim Kinases Pyridyl novartis.com
Pyridine-quinoline hybrids Pim-1 Kinase Pyridine tandfonline.com

Precursors to Other Bioactive Compounds

The chemical reactivity of the bromine atom and the amine functionality in this compound makes it a valuable intermediate for the synthesis of other bioactive compounds. One notable application is in the preparation of pyridinylurea derivatives, which have shown promise as plant growth regulators and herbicides. The synthesis typically involves the reaction of the pyridinylmethanamine with an appropriate isocyanate or by a similar synthetic route to introduce the urea functional group. These derivatives can modulate plant growth by interfering with various physiological processes.

Structure-Activity Relationship (SAR) Studies for Analogue Optimization

To enhance the potency, selectivity, and pharmacokinetic properties of lead compounds based on the this compound scaffold, extensive structure-activity relationship (SAR) studies are conducted. These studies involve the systematic variation of substituents on both the pyridine and phenyl rings, as well as modifications to the amine linker.

For the anti-mycobacterial pyrazolo[1,5-a]pyrimidine (B1248293) series, SAR studies revealed that the substitution pattern on the 3- and 5-phenyl rings, as well as on the 7-(2-pyridylmethylamine) moiety, significantly impacts their activity against M.tb. nih.gov For instance, the presence of a 4-fluorophenyl group at the 3-position of the pyrazolopyrimidine core was found to be beneficial for activity. nih.gov

In the context of protein kinase inhibitors, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors demonstrated that modifications to the benzyl (B1604629) and phenyl rings could fine-tune the inhibitory potency and selectivity. acs.org Similarly, for Pim kinase inhibitors derived from a pyridyl carboxamide scaffold, optimization of substituents on the pyridine ring was crucial for achieving pan-Pim inhibition and improving metabolic stability. novartis.com These systematic studies provide valuable insights into the key molecular interactions between the inhibitors and their biological targets, guiding the design of more effective therapeutic agents.

Table 3: Mentioned Compounds

Compound Name
This compound
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
N-benzyl-2-phenylpyrimidin-4-amine
Pyridyl carboxamides
Pyridine-quinoline hybrids
Cyanopyridyl derivatives

Applications in Catalysis and Materials Science

Function as Ligands in Transition Metal Catalysis

The nitrogen atom of the pyridine (B92270) ring and the amino group in (2-Bromopyridin-4-yl)(phenyl)methanamine and its analogs can act as a bidentate ligand, chelating to transition metal centers. This chelation can stabilize the metal complex and electronically and sterically tune the metal's reactivity, leading to enhanced catalytic performance in various reactions.

Derivatives of the core structure, specifically N-Aryl-1-(pyridin-2-yl)methanimine ligands, have been successfully employed in organonickel(II) catalysis. These unsymmetrical ligands create a unique electronic environment around the nickel center, which has proven effective in facilitating cross-coupling reactions. acs.orgresearchgate.net For instance, organonickel complexes of the type [(R-PyMA)Ni(Mes)X] (where R-PyMA is N-aryl-1-(pyridin-2-yl)methanimine) have been synthesized and characterized. acs.orgnih.gov These complexes have demonstrated catalytic activity in Negishi-type cross-coupling reactions, a powerful method for forming carbon-carbon bonds. acs.orgresearchgate.net The electronic properties of these unsymmetrical PyMA ligands are a blend of those found in the well-known 2,2′-bipyridine (bpy) and N,N-diaryl-1,4-diaza-1,3-butadiene (DAB) ligands. researchgate.net

The general structure of these catalytically active nickel complexes involves a central nickel atom coordinated to the N-Aryl-1-(pyridin-2-yl)methanimine ligand, a mesityl (Mes) group, and a halide (X). nih.gov The steric and electronic properties of the aryl group on the methanimine (B1209239) ligand can be tuned to optimize the catalytic performance. nih.gov

Table 1: Examples of N-Aryl-1-(pyridin-2-yl)methanimine Ligands in Organonickel(II) Complexes

Ligand (R-PyMA) Metal Complex Formula Application Highlight
N-phenyl-1-(pyridin-2-yl)methanimine [(Ph-PyMA)Ni(Mes)Br] Negishi cross-coupling acs.org
N-(2,6-dimethylphenyl)-1-(pyridin-2-yl)methanimine [(2,6-Me₂-Ph-PyMA)Ni(Mes)Cl] Negishi cross-coupling nih.gov

The 2-(aminomethyl)pyridine (Ampy) scaffold, which is closely related to the title compound, is a key component in a variety of highly active ruthenium and osmium catalysts. researchgate.netresearchgate.net These complexes have shown remarkable efficiency in a range of organic transformations, including hydrogenation, dehydrogenation, and racemization reactions. researchgate.netresearchgate.net The combination of the aminoalkylpyridine ligand with suitable phosphines leads to catalytic systems with high activity and productivity. researchgate.net

Ruthenium and osmium complexes containing 2-(aminomethyl)pyridine-based ligands are particularly effective in the hydrogenation of imines and carbonyl compounds. researchgate.netdntb.gov.ua For example, CNN pincer ruthenium(II) and osmium(II) complexes have been prepared and evaluated as catalysts for the hydrogenation of various imines, achieving high yields under mild conditions. researchgate.net These catalysts are also active for the transfer hydrogenation of ketones, utilizing 2-propanol as a hydrogen source. researchgate.net

Table 2: Catalytic Applications of 2-(Aminomethyl)pyridine-Based Ru and Os Complexes

Catalyst Type Reaction Type Substrates Key Findings
Ruthenium(II) CNN Pincer Complexes researchgate.net Hydrogenation Imines High yields (up to 100%) at low catalyst loading. researchgate.net
Osmium(II) CNN Pincer Complexes researchgate.net Hydrogenation Imines Effective for N-aryl and N-alkyl imines. researchgate.net
Ruthenium(II) Complexes with Ampy and Diphosphines researchgate.net Transfer Hydrogenation Ketones High turnover frequencies (TOF). researchgate.net

The core structure of this compound can be envisioned as a precursor to pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion. Pincer complexes, particularly those of palladium, are of significant interest due to their high stability and catalytic activity, especially in C-H bond activation. mdpi.comscispace.com The synthesis of pincer palladacycles often involves the direct activation of a C-H bond. researchgate.net

These palladacycles have been investigated as catalysts for various C-C coupling reactions. researchgate.net The rigid framework of the pincer ligand imparts thermal stability to the complex and allows for fine-tuning of the metal center's reactivity. While direct application of the title compound in pincer palladacycles is not extensively documented in the provided context, the fundamental structure is highly relevant to the design of such catalysts. The C-H activation step is crucial for the functionalization of unreactive C-H bonds, a significant goal in modern organic synthesis. mdpi.com

Table 3: Features of Pincer Palladacycles in Catalysis

Pincer Ligand Type Metal Key Catalytic Application Mechanistic Aspect
CNN researchgate.net Palladium C-C coupling reactions C-H bond activation researchgate.net
PCP mdpi.com Palladium C-H borylation σ-metathesis or oxidative addition mdpi.com

Use as a Building Block in Complex Organic Synthesis (general role as synthetic fine chemical)

Beyond its role in catalysis, the title compound and its analogs are valuable building blocks for the synthesis of more complex organic molecules. nih.govrsc.org The presence of multiple reactive sites—the bromo-substituent on the pyridine ring, the amine functionality, and the phenyl group—allows for a variety of chemical transformations.

The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of new functional groups or the connection to other molecular fragments. nih.gov The amine group can be acylated, alkylated, or used as a directing group in C-H activation reactions. The pyridine and phenyl rings can also undergo further functionalization. This versatility makes compounds like this compound important intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

Future Research Directions and Emerging Avenues for 2 Bromopyridin 4 Yl Phenyl Methanamine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of (2-Bromopyridin-4-yl)(phenyl)methanamine and its derivatives is a key area for future research. While classical synthetic methods can be employed, the development of more efficient and sustainable routes is crucial for its widespread application. Future research in this area could focus on several key aspects:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon established methods like the Suzuki and Buchwald-Hartwig reactions, further optimization could lead to higher yields, lower catalyst loadings, and the use of more environmentally benign reaction conditions. mdpi.com Research could explore novel phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance the efficiency of these transformations.

C-H Activation Strategies: Direct C-H functionalization of the pyridine (B92270) or phenyl ring would represent a more atom-economical approach to synthesize derivatives of the target molecule. This would avoid the need for pre-functionalized starting materials, reducing waste and synthetic steps.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control. Future studies could focus on developing robust flow chemistry protocols for the synthesis of this compound.

Biocatalysis: The use of enzymes to catalyze key synthetic steps could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Research could focus on identifying or engineering enzymes capable of performing specific transformations on the pyridine or phenyl rings.

Synthetic StrategyPotential AdvantagesResearch Focus
Optimized Cross-CouplingHigher yields, milder conditionsNovel ligand development
C-H ActivationAtom economy, reduced stepsCatalyst design for selectivity
Flow ChemistryScalability, safety, controlProtocol development and optimization
BiocatalysisHigh selectivity, green chemistryEnzyme screening and engineering

Exploration of Untapped Reactivity for Novel Functionalizations

The inherent reactivity of the different components of this compound offers numerous opportunities for novel functionalizations. The bromine atom on the pyridine ring is a prime site for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The secondary amine provides a handle for further derivatization, such as acylation, alkylation, or sulfonylation.

Future research could explore:

Post-Synthetic Modification: Developing a library of derivatives by systematically modifying the core structure. This could involve exploring a wide range of reaction conditions and reagents to achieve diverse functionalizations.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. This could include the introduction of complex functional groups under mild conditions.

Electrochemical Synthesis: Electrochemical methods can provide a powerful tool for driving redox reactions, potentially leading to new and selective functionalization strategies.

Expansion of Catalytic Applications and Ligand Design

The nitrogen atom in the pyridine ring and the secondary amine in this compound make it an attractive candidate for use as a ligand in transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine and phenyl rings.

Future research in this area could focus on:

Asymmetric Catalysis: The development of chiral derivatives of this compound for use as ligands in asymmetric catalysis. This could lead to the development of highly enantioselective catalysts for a variety of organic transformations.

Supramolecular Catalysis: The incorporation of the ligand into larger supramolecular assemblies to create catalyst systems with unique reactivity and selectivity.

Catalytic ApplicationResearch GoalPotential Impact
Asymmetric CatalysisHigh enantioselectivityAccess to chiral molecules
Tandem CatalysisIncreased efficiencyStreamlined synthetic processes
Supramolecular CatalysisNovel reactivityAdvanced catalyst design

Advanced Materials Science Applications

The structural features of this compound also suggest its potential for use in materials science. The aromatic rings can participate in π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors.

Emerging avenues for research include:

Supramolecular Chemistry: The design of self-assembling systems based on derivatives of this compound. These could form well-defined nanostructures with interesting photophysical or electronic properties.

Polymer Chemistry: The incorporation of the molecule as a monomer into polymers could lead to materials with tailored properties, such as thermal stability, conductivity, or optical characteristics. Research could focus on synthesizing and characterizing these novel polymers.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

In the context of drug discovery, this compound can serve as a valuable scaffold for the generation of chemical libraries. Combinatorial chemistry approaches can be used to rapidly synthesize a large number of derivatives with diverse functional groups. nih.gov These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. nih.gov

Future research should focus on:

Library Design: The rational design of combinatorial libraries based on the this compound scaffold to maximize chemical diversity and the probability of identifying hit compounds.

Assay Development: The development of robust and sensitive HTS assays to screen these libraries against a wide range of biological targets. enamine.net

Hit-to-Lead Optimization: The use of medicinal chemistry strategies to optimize the potency, selectivity, and pharmacokinetic properties of hit compounds identified from HTS campaigns.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms and molecular properties of this compound and its derivatives is essential for their rational design and application. Advanced spectroscopic and computational techniques can provide valuable insights in this regard.

Future research directions include:

In-situ Spectroscopy: The use of techniques such as in-situ NMR and IR spectroscopy to monitor reactions in real-time and elucidate reaction mechanisms.

Computational Modeling: The use of density functional theory (DFT) and other computational methods to model the structure, reactivity, and spectroscopic properties of these molecules. dergipark.org.tr This can aid in the prediction of reaction outcomes and the design of new catalysts and materials.

Time-Resolved Spectroscopy: The use of ultrafast spectroscopic techniques to study the excited-state dynamics of derivatives of this compound, which is crucial for applications in photochemistry and materials science.

Q & A

Basic: What are the common synthetic routes for preparing (2-Bromopyridin-4-yl)(phenyl)methanamine?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A feasible approach involves reacting 2-bromo-4-aminopyridine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond. Alternatively, Suzuki-Miyaura coupling using a boronic acid derivative and a bromopyridine precursor can be employed for regioselective aryl-aryl bond formation . Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to isolate the amine product.

Advanced: How can researchers address challenges in achieving high yields during bromopyridine functionalization?

Bromine’s steric and electronic effects may hinder reactivity. Strategies include:

  • Optimizing catalyst systems : Use Pd(PPh₃)₄ with Buchwald-Hartwig conditions for C–N coupling, ensuring rigorous anhydrous conditions.
  • Microwave-assisted synthesis : Accelerate reaction kinetics to reduce side products (e.g., dehalogenation).
  • Protecting group strategies : Temporarily protect the amine with Boc groups to prevent undesired side reactions during coupling steps .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and the methylamine group (δ ~3.8 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.0).
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX or ORTEP-III for refinement .

Advanced: How can researchers resolve ambiguities in spectral data (e.g., overlapping signals in NMR)?

  • 2D NMR (COSY, NOESY) : Differentiate coupled protons in crowded aromatic regions.
  • Variable-temperature NMR : Reduce signal broadening caused by dynamic processes.
  • Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian 09) .

Basic: What are the known biological activities or research applications of this compound?

The bromopyridine moiety is a pharmacophore in antimicrobial and kinase inhibitor studies. Derivatives have shown moderate activity against Candida albicans and Aspergillus niger . The amine group enables conjugation to fluorescent probes or drug delivery systems via amide bonds or Schiff base formation.

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Systematic substitution : Introduce electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups at the phenyl ring to modulate electronic effects.
  • Bioisosteric replacements : Replace bromine with chlorine or iodine to assess halogen bonding impacts.
  • In vitro assays : Test inhibitory potency against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .

Basic: What safety precautions are recommended for handling this compound?

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Limited toxicity data necessitate conservative handling .

Advanced: How can researchers assess the ecological toxicity of this compound?

  • In silico prediction : Use tools like ECOSAR or TEST to estimate acute/chronic toxicity.
  • Microtox assays : Measure luminescence inhibition in Vibrio fischeri for acute aquatic toxicity.
  • Soil mobility studies : Perform column leaching experiments with HPLC quantification .

Advanced: What strategies enable site-specific functionalization of the amine group for bioconjugation?

  • Tetrazine ligation : React with trans-cyclooctene (TCO)-modified biomolecules for bioorthogonal labeling .
  • Schiff base formation : Condense with aldehydes (e.g., 4-formylbenzene sulfonamide) for pH-sensitive drug conjugates.

Advanced: How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

  • Multi-dataset refinement : Compare results from SHELXL (small-molecule) and PHENIX (macromolecular) refinements.
  • Twinned data analysis : Use PLATON to detect and model twinning in crystals .

Advanced: What mechanistic insights can be gained from studying this compound in drug-resistant tuberculosis models?

  • Molecular docking : Simulate binding to Mtb enoyl-ACP reductase (InhA) to identify resistance mutations.
  • Knockout strains : Test efficacy against ΔkatG or ΔinhA M. tuberculosis strains to bypass isoniazid resistance .

Basic: How should researchers address solubility challenges in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Protonate the amine group in acidic buffers (pH 4–5) to enhance solubility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.